molecular formula C20H27N B14507514 N-Phenyl-N-(2,4,4-trimethylpentan-2-yl)aniline CAS No. 64013-10-1

N-Phenyl-N-(2,4,4-trimethylpentan-2-yl)aniline

Cat. No.: B14507514
CAS No.: 64013-10-1
M. Wt: 281.4 g/mol
InChI Key: IMXRBCGZTVENAC-UHFFFAOYSA-N
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Description

N-Phenyl-N-(2,4,4-trimethylpentan-2-yl)aniline is an organic compound with the molecular formula C20H27N. It is a type of hindered amine, which means it has a bulky substituent that can affect its chemical reactivity and physical properties. This compound is also known by other names such as Benzenamine, N-phenyl-4-(1,1,3,3-tetramethylbutyl)- .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Phenyl-N-(2,4,4-trimethylpentan-2-yl)aniline can be synthesized through electrophilic alkylation of diphenylamine with 2,4,4-trimethyl-1-pentene using acid clay as a catalyst . This method involves the reaction of diphenylamine with the alkylating agent under acidic conditions to form the desired product.

Industrial Production Methods

In industrial settings, the compound is often produced through similar alkylation reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N-(2,4,4-trimethylpentan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Phenyl-N-(2,4,4-trimethylpentan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Phenyl-N-(2,4,4-trimethylpentan-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The bulky substituent can influence its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-N-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine
  • Dimethyl-(phenylmethyl)-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]ammonium

Uniqueness

N-Phenyl-N-(2,4,4-trimethylpentan-2-yl)aniline is unique due to its hindered amine structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and as an additive in industrial products .

Properties

CAS No.

64013-10-1

Molecular Formula

C20H27N

Molecular Weight

281.4 g/mol

IUPAC Name

N-phenyl-N-(2,4,4-trimethylpentan-2-yl)aniline

InChI

InChI=1S/C20H27N/c1-19(2,3)16-20(4,5)21(17-12-8-6-9-13-17)18-14-10-7-11-15-18/h6-15H,16H2,1-5H3

InChI Key

IMXRBCGZTVENAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)N(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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